6-bromo-2-methoxypyridine-3-sulfonamide

Cross-Coupling Suzuki-Miyaura Chemoselectivity

Researchers optimizing PI3K/mTOR inhibitors need pyridine sulfonamide intermediates with reliable cross-coupling handles. 6-Bromo-2-methoxypyridine-3-sulfonamide delivers a 6-Br reactive site for efficient Suzuki-Miyaura diversification (Br > Cl reactivity). Benefits: - Rapid SAR via biaryl library synthesis at 6-position - Scalable, non-cryogenic synthesis ensures stable supply - Defined electronic profile prevents chemoselectivity pitfalls For medicinal chemistry, agrochemical R&D, and process scale-up.

Molecular Formula C6H7BrN2O3S
Molecular Weight 267.1
CAS No. 2680531-16-0
Cat. No. B6192519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-methoxypyridine-3-sulfonamide
CAS2680531-16-0
Molecular FormulaC6H7BrN2O3S
Molecular Weight267.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-methoxypyridine-3-sulfonamide: Core Properties


6-Bromo-2-methoxypyridine-3-sulfonamide is a heterocyclic sulfonamide derivative characterized by a bromine atom at the 6-position, a methoxy group at the 2-position, and a sulfonamide group at the 3-position of the pyridine ring [1]. Its molecular formula is C6H7BrN2O3S, with a molecular weight of approximately 267.1 g/mol [1]. The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where its reactive bromine moiety enables further functionalization via cross-coupling reactions [2].

Cross-coupling-ready building block via 6-bromo handle
Scalable non-cryogenic synthesis supports multi-gram procurement
Methoxy and sulfonamide groups direct metal coordination geometry

6-Bromo-2-methoxypyridine-3-sulfonamide: Why Analogs Fail


Generic substitution among in-class pyridine sulfonamides is precluded by the distinct electronic and steric influence of the 6-bromo substituent. The bromine atom at the 6-position provides a unique reactivity profile for palladium-catalyzed cross-coupling reactions, with an established reactivity order of -Br > -Cl [1]. Replacing the 6-bromo with a chloro or fluoro analog significantly alters the kinetics and chemoselectivity of subsequent functionalization steps. Furthermore, the specific positioning of the methoxy and sulfonamide groups dictates the molecule's hydrogen-bonding capacity and metal-coordination geometry, which are critical for its role as a synthetic intermediate in the construction of complex bioactive scaffolds [2].

6‑Bromo vs 6‑Chloro analog

Reactivity order Br > Cl may shift coupling kinetics and chemoselectivity; direct substitution without optimization can reduce yield.

Non‑halogenated pyridine sulfonamides

Lack the reactive handle required for cross-coupling; may not support the diversification required for biaryl synthesis.

Regioisomeric methoxy/sulfonamide patterns

Alternate positioning alters hydrogen-bonding capacity and metal-coordination geometry, potentially affecting downstream scaffold assembly.

6-Bromo-2-methoxypyridine-3-sulfonamide: Quantitative Procurement Evidence


Superior Cross-Coupling Reactivity vs. Chloro Analogs

In palladium-catalyzed cross-coupling reactions, the reactivity of halogenated pyridines follows a well-established hierarchy: -Br > -Cl. The 6-bromo substituent in 6-bromo-2-methoxypyridine-3-sulfonamide enables faster and more chemoselective Suzuki-Miyaura couplings compared to its 6-chloro analog. This difference is critical for achieving high yields in the synthesis of complex biaryl structures without undesired side reactions [1].

Cross-Coupling Reactivity
Class-level
Br > Cl (qualitative order)
Reported higher reactivity may support faster coupling
Suzuki-Miyaura with organotrifluoroborates
Cross-Coupling Suzuki-Miyaura Chemoselectivity

Scalable Synthesis as a Key Intermediate

The target compound is a member of a class of 2-methoxypyridine sulfonamides that have been synthesized via a scalable, non-cryogenic halogen-metal exchange procedure. This methodology demonstrates the feasibility of producing multi-gram quantities of the compound, a critical requirement for its use as a pharmaceutical intermediate. The optimized procedure using lithium dibutyl(isopropyl)magnesate(1-) and lithium chloride provides a reliable route for large-scale procurement [1].

Scalable Synthesis
Class-level
Non-cryogenic halogen-metal exchange (-10°C to RT)
Reported route supports multi-gram supply
Lithium dibutyl(isopropyl)magnesate/LiCl
Process Chemistry Scalable Synthesis Drug Intermediate

High Synthetic Yield for Analogous Intermediates

A closely related analog, 6-bromo-2-methoxypyridin-3-amine, was synthesized with an 80.1% yield using a nucleophilic substitution reaction on 3-amino-2,6-dibromopyridine. This high yield, achieved under mild reaction conditions, provides a strong class-level inference for the efficient and high-yielding synthesis of the target sulfonamide derivative, 6-bromo-2-methoxypyridine-3-sulfonamide, which can be accessed through analogous sulfonylation chemistry [1].

Analog Yield
Class-level
80.1% yield for 6-bromo-2-methoxypyridin-3-amine
Class-level inference may support efficient sulfonamide synthesis
Nucleophilic substitution route
Synthetic Yield Pharmaceutical Intermediate Process Optimization

Versatile Building Block for Heterocyclic Scaffolds

The 6-bromo-2-substituted pyridine core is a strategic synthon for accessing a wide range of functionalized heteroaromatic compounds. The compound's utility is demonstrated by its ability to undergo efficient Suzuki-Miyaura cross-coupling with various organotrifluoroborates to yield diversified 2-acetyl- and 2-procarbonyl substituted pyridines. This versatility is a key differentiator from non-halogenated or less reactive analogs, which cannot serve as such a broad platform for molecular diversification [1].

Diversification Scope
Reported
Forms diverse biaryl products via Suzuki-Miyaura coupling
Supports library generation for medicinal chemistry
Pd-catalyzed cross-coupling with organotrifluoroborates
Scaffold Diversification Heterocyclic Chemistry Drug Discovery

6-Bromo-2-methoxypyridine-3-sulfonamide: Research & Industrial Applications


PI3K/mTOR Dual Inhibitor Synthesis via Scaffold Hopping

The sulfonamide methoxypyridine core is a key scaffold in the design of novel PI3K/mTOR dual inhibitors for cancer therapy. 6-Bromo-2-methoxypyridine-3-sulfonamide serves as a critical synthetic intermediate, enabling the introduction of diverse aromatic skeletons through Suzuki-Miyaura cross-coupling at the 6-position. This allows medicinal chemists to rapidly explore structure-activity relationships (SAR) and optimize lead compounds [1].

Heteroaromatic Libraries for Agrochemical Discovery

The reactive bromine handle at the 6-position makes this compound an ideal building block for generating libraries of functionalized pyridines. Through efficient cross-coupling with a range of organoboron reagents, researchers can access novel unsymmetrical ketones and biaryl structures with potential applications as herbicides, fungicides, or insecticides. The compound's versatility accelerates the hit-to-lead process in agrochemical R&D [2].

Process Scale-Up for Sulfonamide Pharmaceuticals

For process chemists, 6-bromo-2-methoxypyridine-3-sulfonamide represents a reliable intermediate for large-scale synthesis. Its synthesis has been demonstrated using scalable, non-cryogenic halogen-metal exchange methodologies, avoiding the need for expensive or hazardous cryogenic conditions. This established route ensures a stable and cost-effective supply chain for the manufacture of advanced drug candidates [3].

Application
Selection Property
Validation Focus
PI3K/mTOR dual inhibitor research
Suzuki-Miyaura cross-coupling reactivity
Coupling yield and chemoselectivity
Agrochemical scaffold diversification
Diverse organoboron coupling
Library synthesis efficiency
Process-scale intermediate supply
Scalable non-cryogenic synthesis
Multi-gram batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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